molecular formula C17H10Cl2F3N3OS2 B2987653 2,5-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392302-28-2

2,5-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2987653
CAS No.: 392302-28-2
M. Wt: 464.3
InChI Key: UDHMUGACMDTLTO-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzamide derivatives featuring a 1,3,4-thiadiazole core substituted with a (3-(trifluoromethyl)benzyl)thio group. Its molecular structure integrates multiple functional motifs:

  • 1,3,4-Thiadiazole ring: A heterocyclic scaffold known for metabolic stability and diverse pharmacological applications.
  • (3-(Trifluoromethyl)benzyl)thio group: Introduces lipophilicity and steric bulk, which may influence membrane permeability and target binding.
  • Molecular formula: C₁₀H₄Cl₂F₃N₃OS
  • Molar mass: 342.12 g/mol
  • Density: ~1.696 g/cm³ (predicted)
  • pKa: 6.25 ± 0.50 (predicted) .

The target compound’s additional benzylthio substituent likely alters solubility and bioavailability compared to this analog.

Properties

IUPAC Name

2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3OS2/c18-11-4-5-13(19)12(7-11)14(26)23-15-24-25-16(28-15)27-8-9-2-1-3-10(6-9)17(20,21)22/h1-7H,8H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHMUGACMDTLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 2,5-dichlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 3-(trifluoromethyl)benzyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Compound Structure Key Substituents Molecular Weight (g/mol) Predicted Properties
Target Compound 2,5-Cl₂-benzamide; (3-CF₃-benzyl)thio-1,3,4-thiadiazole ~408.6* High lipophilicity (CF₃, Cl); moderate solubility (thioether linkage)
N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide Thiazole-methylthio; pyridinylaminoethyl ~470.5 Enhanced hydrogen bonding (pyridine); reduced steric bulk vs. benzylthio
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Thienylmethylthio; cyano-pyridine ~424.4 Increased π-π stacking (thiophene); higher polarity (cyano group)
2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide Direct CF₃ on thiadiazole; no thioether 342.12 Lower molar mass; higher crystallinity (predicted)

*Note: Molecular weight calculated based on formula C₁₆H₁₀Cl₂F₃N₃OS₂.

Pharmacological Implications

Lipophilicity and Bioavailability: The (3-CF₃-benzyl)thio group in the target compound increases lipophilicity compared to analogs with thiophene or pyridine substituents . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Electron-Withdrawing Effects: The 2,5-dichloro substitution on the benzamide enhances electron withdrawal, stabilizing negative charges in target interactions. This contrasts with nitro- or cyano-substituted analogs, which prioritize resonance effects over inductive stabilization .

Metabolic Stability :

  • The trifluoromethyl group is resistant to oxidative metabolism, extending half-life compared to methyl or nitro groups in other derivatives .

Target Selectivity :

  • Thiadiazole-containing analogs exhibit affinity for kinases and proteases, while thiazole derivatives (e.g., compound in row 2 of Table 1) show preferential activity against viral polymerases .

Research Findings and Limitations

  • Synthetic Feasibility : The benzylthio-thiadiazole motif requires multi-step synthesis, including thiol-alkylation and amide coupling, which may lower yield compared to direct heterocyclic substitutions .
  • Data Gaps: Limited experimental data (e.g., IC₅₀, LogP) for the target compound necessitate reliance on computational predictions and analog extrapolation.

Biological Activity

2,5-Dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure incorporates a thiadiazole moiety, which is often associated with various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a dichloro-substituted benzamide linked to a thiadiazole ring via a thioether group. The presence of trifluoromethyl and dichloro groups enhances its chemical stability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds containing thiadiazole rings can exhibit antimicrobial and anticancer properties by:

  • Inhibiting Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Disrupting Cellular Processes : By binding to cellular receptors or enzymes, it can alter normal cellular functions leading to apoptosis in cancer cells.

Antimicrobial Activity

Studies have demonstrated that related thiadiazole compounds exhibit significant antimicrobial effects against various pathogens. For instance:

  • Staphylococcus aureus : Exhibited notable inhibition in disk diffusion assays.
  • Candida albicans : Showed susceptibility at specific concentrations.
PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Candida albicans12100
Escherichia coli10100

Anticancer Activity

Research into the anticancer properties of similar compounds has shown promising results:

  • Cell Line Studies : Thiadiazole derivatives have been tested against human tumor cell lines such as HepG2 and DLD. Compounds similar to the target compound exhibited IC50 values in the low micromolar range.
Cell LineIC50 (µM)Reference
HepG215
DLD20

Case Studies

  • Study on Thiadiazole Derivatives :
    A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities. The study reported that modifications in the substituents significantly influenced their efficacy against microbial strains.
  • Anticancer Efficacy :
    A comparative study on various benzamide derivatives indicated that those with thiadiazole linkages exhibited enhanced cytotoxicity against cancer cell lines compared to their non-thiadiazole counterparts.

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